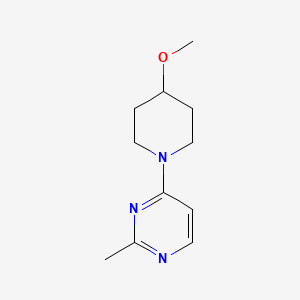![molecular formula C26H33N5O B2718422 4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide CAS No. 923113-47-7](/img/structure/B2718422.png)
4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide is an organic compound commonly explored in the field of medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide typically involves multiple steps, each requiring specific reagents and conditions:
Step 1: Synthesis of the pyrimidine intermediate begins with the reaction of diethylamine with a suitable pyrimidine precursor under controlled temperature and solvent conditions.
Step 2: Introduction of the tert-butyl group through tert-butylation reactions using tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide.
Step 3: Formation of the final product through amide bond formation, which often involves the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to promote the reaction under moderate to high temperatures.
Industrial Production Methods: Industrial-scale production of this compound may utilize continuous flow synthesis techniques to enhance efficiency and yield. Reaction conditions are optimized through automation, ensuring precision in temperature control, reagent addition, and reaction times.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Undergoes oxidation reactions typically with oxidizing agents like potassium permanganate, resulting in the formation of oxidized derivatives.
Reduction: Can be reduced using reducing agents like sodium borohydride, leading to the corresponding reduced amines.
Substitution: Participates in nucleophilic substitution reactions, particularly at the pyrimidine ring, facilitated by agents like sodium ethoxide.
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution agents: Sodium ethoxide, potassium tert-butoxide.
Major Products Formed:
Aplicaciones Científicas De Investigación
This compound exhibits a wide range of applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Explored for its potential as a bioactive agent in enzyme inhibition studies.
Medicine: Investigated for its role in developing new pharmaceutical agents due to its potential therapeutic properties.
Industry: Utilized in materials science for the synthesis of novel polymers and catalysts.
Mecanismo De Acción
The mechanism by which 4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide exerts its effects involves specific molecular targets such as enzymes and receptors. It likely interacts through hydrogen bonding and hydrophobic interactions, modulating the activity of its targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds:
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylpropanamide: : Shares a similar structure but differs in the position of the methyl group.
4-tert-butyl-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide: : Differs by the substitution of diethylamino with dimethylamino.
4-tert-butyl-N-(4-{[4-(diethylamino)-5-methylpyrimidin-2-yl]amino}phenyl)benzamide: : Similar compound with variation in the pyrimidine ring substitution.
Uniqueness: The uniqueness of 4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide lies in its specific structural configuration, which imparts distinctive chemical properties and reactivity patterns, making it valuable for targeted research and industrial applications.
Propiedades
IUPAC Name |
4-tert-butyl-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O/c1-7-31(8-2)23-17-18(3)27-25(30-23)29-22-15-13-21(14-16-22)28-24(32)19-9-11-20(12-10-19)26(4,5)6/h9-17H,7-8H2,1-6H3,(H,28,32)(H,27,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBFPLDXZNDMRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{6-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2718339.png)



![4-Methoxy-3-{methyl[2-(pyridin-3-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2718343.png)

![3-[1-(Thiophene-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2718347.png)

![Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate](/img/new.no-structure.jpg)
![(2Z)-2-amino-3-{[(2E)-4-oxo-4-phenylbut-2-en-2-yl]amino}but-2-enedinitrile](/img/structure/B2718353.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2718357.png)
![N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B2718360.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2718362.png)
